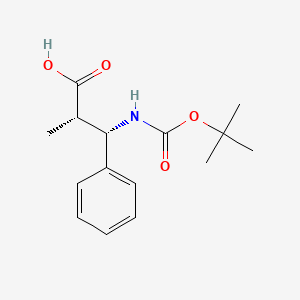

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

説明

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a compound with significant potential in pharmaceutical development and biochemical research. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

The compound has the following chemical structure:

- Molecular Formula : C15H21NO4

- Molecular Weight : 277.34 g/mol

- InChI Key : RPHRJSPXJCPPIP-JQWIXIFHSA-N

It is characterized by a Boc (tert-butyloxycarbonyl) protecting group on the amino group, which enhances its stability and solubility in various solvents.

This compound has been investigated for its role as a GPR88 agonist. GPR88 is a G protein-coupled receptor implicated in various neurological processes. The compound has shown promising results in activating this receptor through Gαi-coupled signaling pathways, which can lead to significant therapeutic implications in treating conditions like alcohol addiction and other neuropsychiatric disorders .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of this compound can enhance its potency and selectivity as a GPR88 agonist. For instance, the introduction of different alkoxy groups or alterations in the phenyl ring can significantly impact the compound's biological activity .

Table 1: Structure-Activity Relationship Insights

| Modification | Effect on Potency | Reference |

|---|---|---|

| Alkoxy group addition | Increased potency | |

| Phenyl ring alteration | Variable effects | |

| Boc protection | Enhanced stability |

Case Studies and Research Findings

- GPR88 Activation : A study demonstrated that this compound effectively activates GPR88 in CHO cells, leading to increased cAMP levels. This suggests its potential as a therapeutic agent for modulating neurotransmitter systems involved in addiction .

- Alcohol Self-Administration : In vivo studies revealed that compounds derived from this scaffold significantly reduced alcohol self-administration in rats without affecting locomotor activity. This highlights its potential application in treating alcohol use disorders .

- Neuroprotective Effects : Preliminary research indicates that the compound may also possess neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases .

Pharmaceutical Development

The compound serves as a crucial building block for developing pharmaceuticals targeting neurological disorders. Its ability to modulate GPR88 makes it particularly valuable in creating drugs aimed at treating addiction and other mental health issues.

Biochemical Research

In biochemical studies, this compound is utilized to understand amino acid metabolism and protein synthesis better. Its role in cellular processes is critical for researchers investigating metabolic pathways.

Food Industry and Cosmetics

While primarily focused on pharmaceutical applications, there is potential for this compound in the food industry as a flavor enhancer and nutritional supplement. Additionally, its properties may benefit cosmetic formulations aimed at improving skin health.

科学的研究の応用

Peptide Synthesis

Key Role in Pharmaceutical Development:

- (2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is primarily used in the synthesis of peptides. The Boc protection allows for selective deprotection during the synthesis process, facilitating the formation of complex peptide structures that are crucial for drug development .

Solid-Phase Peptide Synthesis:

- This compound is particularly effective in solid-phase peptide synthesis (SPPS), where it serves as a key intermediate. Its ability to form stable peptide bonds with other amino acids enhances the efficiency and yield of peptide synthesis .

Drug Development

Therapeutic Applications:

- The compound has shown promise in developing drugs targeting neurological disorders due to its capacity to modify amino acid sequences effectively. This modification is crucial for designing molecules that can interact specifically with biological targets .

Case Studies:

- Research indicates that derivatives of this compound have been explored in the context of HIV protease inhibitors, showcasing its potential in antiretroviral therapies.

Bioconjugation

Enhancing Therapeutic Efficacy:

- This compound is utilized in bioconjugation processes, which involve attaching therapeutic agents or imaging agents to proteins. This application enhances both the efficacy and specificity of therapeutic interventions .

Applications in Diagnostics:

- The ability to conjugate this compound with imaging agents allows for improved diagnostic capabilities in medical imaging, particularly in detecting diseases at an early stage .

Research in Enzyme Inhibition

Understanding Enzyme Mechanisms:

- The compound is valuable in studies aimed at elucidating enzyme mechanisms. It serves as a substrate or inhibitor in research focused on specific enzymes involved in disease pathways .

Potential for Drug Design:

- By understanding how this compound interacts with various enzymes, researchers can design more effective inhibitors that could lead to new therapeutic agents .

Cosmetic Formulations

Skin Health Applications:

- In the cosmetic industry, this compound is incorporated into formulations aimed at promoting skin health. Its moisturizing properties contribute to skin repair and hydration, making it a valuable ingredient in skincare products .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for complex peptides | Enhances efficiency and yield |

| Drug Development | Modifies amino acid sequences for therapeutic agents | Targets neurological disorders |

| Bioconjugation | Attaches drugs/imaging agents to proteins | Improves therapeutic efficacy and diagnostics |

| Enzyme Inhibition Research | Studies enzyme mechanisms and develops inhibitors | Aids in drug design for specific diseases |

| Cosmetic Formulations | Contributes to skin health as a moisturizing agent | Promotes skin repair and hydration |

化学反応の分析

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is a key protective moiety for amino functionalities. For analogs like Boc-(2S,3S)-3-amino-2-hydroxy-3-phenylpropionic acid, Boc deprotection occurs under acidic conditions:

-

Mechanism : Acid-mediated cleavage of the Boc carbamate yields the free amine and releases CO₂ and tert-butanol .

Table 1: Boc Deprotection Conditions for Structural Analogs

| Compound | Reagent | Solvent | Yield (%) | Citation |

|---|---|---|---|---|

| Boc-(2S,3S)-3-amino-2-hydroxy... | TFA (20% v/v) | DCM | 95 | |

| Boc-(S)-3-Amino-3-phenylpropanoic acid | HCl (4M) | Dioxane | 90 |

Peptide Bond Formation

The carboxylic acid group participates in amide coupling reactions. For example:

-

Activation : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole) .

-

Applications : Used to synthesize cyclic peptides (e.g., opioid antagonists) .

Key Reaction Scheme:

-

Activation :

-

Coupling :

Esterification and Hydrolysis

The carboxylic acid can undergo esterification for solubility modulation or protection:

-

Esterification : Methanol/HCl or ethanol with catalytic acid yields methyl/ethyl esters .

-

Hydrolysis : Basic conditions (e.g., NaOH) regenerate the free acid .

Table 2: SPPS Performance Metrics

| Parameter | Value | Citation |

|---|---|---|

| Coupling Efficiency | >99% per cycle | |

| Final Purity (HPLC) | >95% |

Stability and Side Reactions

特性

IUPAC Name |

(2S,3S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(13(17)18)12(11-8-6-5-7-9-11)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHRJSPXJCPPIP-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746157 | |

| Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-methyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926308-22-7 | |

| Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-methyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。